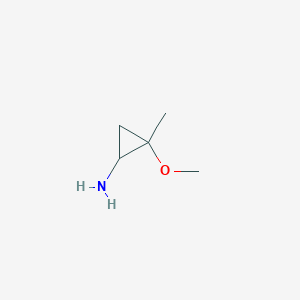

2-Methoxy-2-methylcyclopropan-1-amine

Description

2-Methoxy-2-methylcyclopropan-1-amine (CAS: 907561-37-9 as its hydrochloride salt ) is a cyclopropane derivative featuring a methoxy (-OCH₃) and methyl (-CH₃) group at the C2 position, with an amine (-NH₂) group at C1. Its molecular formula is C₅H₁₁NO, and it exists as a racemic mixture (rac-(1R,2S)) in its hydrochloride form. Analytical techniques such as GC-MS and FTIR-ATR are commonly employed for characterization .

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

2-methoxy-2-methylcyclopropan-1-amine |

InChI |

InChI=1S/C5H11NO/c1-5(7-2)3-4(5)6/h4H,3,6H2,1-2H3 |

InChI Key |

MZLKQFANXXEWIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-methylcyclopropan-1-amine typically involves the reaction of 2-methoxy-2-methylcyclopropanone with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the amine group.

Industrial Production Methods

For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The starting materials are often sourced from petrochemical derivatives, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into more saturated amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2-Methoxy-2-methylcyclopropan-1-amine is a cyclopropane derivative with a methoxy group and an amine substituent . Research indicates that it is primarily used in medicinal chemistry and drug development because of its potential biological activities. Because information regarding the applications of this compound is limited, similar compounds with potential biological applications and activities are discussed.

Scientific Research Applications

This compound is a cyclopropane derivative that may act as a lead compound in the development of new pharmaceuticals. Studies suggest that it may also be useful for targeting diseases involving microbial infections or neurological disorders.

Related Compounds and their Applications

Cyclopropylamides and Cyclobutylamides Applications

Cyclopropylamides and cyclobutylamides can be transformed into fluorinated imines through an oxidative ring-opening strategy, using photocatalysts .

- Photocatalysis A highly oxidizing excited photocatalyst activates cyclopropylamides via single-electron transfer (SET) oxidation, useful in synthesizing fluorinated amines .

- Fluorination The reaction uses Selectfluor as both an oxidant and fluorination reagent, and the resulting hemiaminals can be converted into other products using nucleophiles .

- Reaction Conditions Reacting benzamide cyclopropane with benzophenone and Selectfluor under 365 nm irradiation yields 3-fluorinated hemiaminal .

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. Detailed studies on its binding affinity and interaction kinetics are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopropane Derivatives

2-(1-Methylindolin-5-yl)cyclopropan-1-amine (CAS: 1250921-58-4 )

- Structure : Cyclopropane ring with an amine at C1 and a 1-methylindolin-5-yl substituent at C2.

- Key Differences : The bulky indole group replaces the methoxy and methyl groups, drastically altering steric and electronic properties. This substitution likely reduces volatility and increases binding affinity to aromatic receptors.

- Applications : Primarily used as a pharmaceutical intermediate, contrasting with the simpler functional groups of the target compound .

(2-(4-(β-L-Fucopyranosylethynyl)phenyl)-2-methylpropan-1-amine

- Structure : Cyclopropane ring with a methyl group and a sugar-linked phenyl substituent.

Linear and Branched Amines with Methoxy Groups

Methoxyisopropylamine (1-methoxy-2-propanamine; CAS: 37143-54-7 )

- Structure : Linear chain with methoxy (-OCH₃) and amine (-NH₂) on adjacent carbons.

- Key Differences : Lacks ring strain, resulting in a lower boiling point (98°C vs. undetermined for the cyclopropane derivative). The linear structure enhances solubility in polar solvents .

(2S)-1-Methoxypropan-2-amine (CAS: N/A )

Aromatic Methoxyamines

2-Methoxymethamphetamine (1-(2-methoxyphenyl)-N-methyl-propan-2-amine; CAS: N/A )

- Structure : Phenethylamine backbone with a 2-methoxyphenyl group.

- Key Differences: The aromatic ring confers stimulant properties via serotonin receptor agonism, unlike the non-aromatic cyclopropane compound. Molecular weight (179.26 g/mol) is higher due to the phenyl group .

3-Methoxymethamphetamine (CAS: N/A )

- Structure : Similar to 2-Methoxymethamphetamine but with a 3-methoxy substitution.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 2-Methoxy-2-methylcyclopropan-1-amine | C₅H₁₁NO | 101.08 | N/A | Cyclopropane, -OCH₃, -CH₃ | Pharmaceutical intermediate |

| Methoxyisopropylamine | C₄H₁₁NO | 89.14 | 98 | Linear chain, -OCH₃ | Industrial synthesis |

| 2-Methoxymethamphetamine | C₁₁H₁₇NO | 179.26 | N/A | 2-Methoxyphenyl, -NCH₃ | Psychoactive substance |

| 2-(1-Methylindolin-5-yl)cyclopropan-1-amine | C₁₂H₁₆N₂ | 188.27 | N/A | Indole-substituted cyclopropane | Research intermediate |

Pharmacological and Industrial Relevance

- Cyclopropane Derivatives : The ring strain in this compound may enhance reactivity in drug synthesis, though its pharmacological profile remains less studied compared to aromatic analogs like 2-Methoxymethamphetamine .

- Safety : Cyclopropane compounds may exhibit higher volatility and reactivity, necessitating stringent handling protocols compared to linear amines .

Biological Activity

2-Methoxy-2-methylcyclopropan-1-amine is a cyclic amine with notable potential in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural features and biological activity, which suggest possible therapeutic applications.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | MZLKQFANXXEWIS-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 2-methoxy-2-methylcyclopropanone with ammonia or an amine source, often in the presence of a catalyst such as palladium on carbon under hydrogenation conditions. This method allows for the efficient formation of the amine group while maintaining high purity and yield .

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure may allow it to act as an inhibitor or activator within various biochemical pathways, depending on the target and context of application .

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The exact pathways and efficacy are still under investigation.

- Neurological Effects : Some studies have explored its potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Case Studies

Recent studies have highlighted the biological activity of this compound:

- In Vitro Studies : A study demonstrated that this compound could inhibit specific enzyme pathways involved in cancer cell proliferation, showing promise as a lead compound for further drug development .

- Animal Models : In vivo experiments indicated that administration of this compound led to significant reductions in tumor size in rodent models, suggesting potential for therapeutic use .

- Pharmacokinetics : Research into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, supporting its viability as a drug candidate .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological activities and mechanisms:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Methoxy-2-methylpropan-1-amine | Lacks cyclopropane ring | Lower potency in anticancer assays |

| 2-Methylcyclopropan-1-amine | Lacks methoxy group | Different receptor interactions |

| Cyclopropyl amides | Varying side chains | Diverse biological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.